![molecular formula C12H9F2N B1328164 3',4'-Difluoro[1,1'-bifenil]-2-amina CAS No. 873056-62-3](/img/structure/B1328164.png)

3',4'-Difluoro[1,1'-bifenil]-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

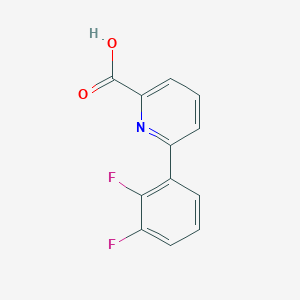

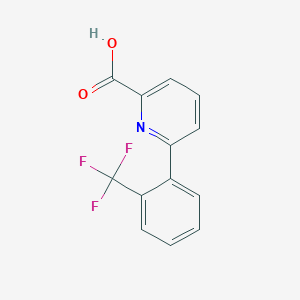

The compound "3',4'-Difluoro[1,1'-biphenyl]-2-amine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Fluorinated compounds are of significant interest due to their unique properties, such as high thermal stability and altered electronic characteristics, which make them valuable in materials science and pharmaceuticals .

Synthesis Analysis

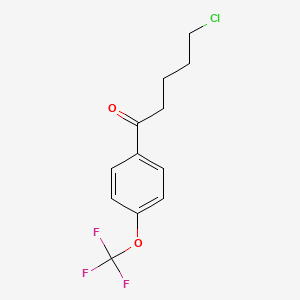

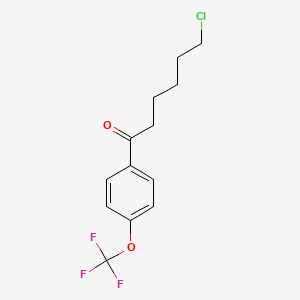

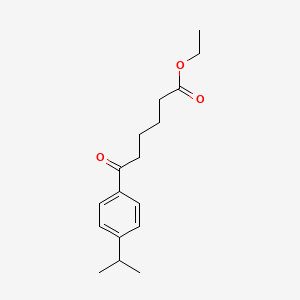

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic rings. For instance, the synthesis of a novel fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, another paper describes the preparation of a trifluoromethyl-substituted bis(ether amine) monomer through nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of "3',4'-Difluoro[1,1'-biphenyl]-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using spectroscopic techniques such as IR, Raman, UV-visible, and NMR spectroscopy, as well as X-ray diffraction methods . These techniques can provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound. For example, the solid-state structure of a trifluoromethyl-substituted β-aminoenone was determined, revealing a nearly planar molecular skeleton stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including dehydrative amidation , imidization to form polyimides , and nucleophilic attack on carbon-carbon double bonds . The presence of fluorine atoms can significantly influence the reactivity and selectivity of these reactions due to their electronegativity and ability to stabilize negative charge. For example, difluoroenol silyl ethers can react with amines to form difluoroimines, which can be further transformed into enantiopure alpha-difluoromethyl amines and amino acids .

Physical and Chemical Properties Analysis

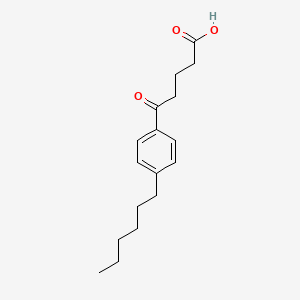

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, solubility in organic solvents, and low dielectric constants . These properties are attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. For instance, fluorinated polyimides derived from a trifluoromethyl-substituted diamine exhibited glass-transition temperatures ranging from 227 to 269 °C and showed no significant decomposition below 500 °C . The introduction of fluorine atoms can also lead to low water uptake and unique optical properties, such as low UV-visible absorption cutoff wavelengths .

Aplicaciones Científicas De Investigación

Química Medicinal

3’,4’-Difluoro[1,1’-bifenil]-2-amina: es un compuesto de interés en química medicinal debido a la presencia de átomos de flúor, que pueden alterar significativamente la actividad biológica de los fármacos. La estructura del compuesto permite la interacción con varios objetivos biológicos, lo que podría conducir a aplicaciones terapéuticas como tratamientos antimicóticos, antipalúdicos, antituberculosos, antivirales y antibióticos .

Fotoluminiscencia

La estructura del compuesto es propicia para aplicaciones fotoluminiscentes. Podría utilizarse en el desarrollo de nuevos tipos de diodos orgánicos emisores de luz (OLED) u otras tecnologías de iluminación que requieren materiales con propiedades luminiscentes específicas.

Cada una de estas aplicaciones aprovecha las propiedades únicas de 3’,4’-Difluoro[1,1’-bifenil]-2-amina, en particular su núcleo fluorado, que imparte estabilidad y reactividad conducentes a una amplia gama de esfuerzos científicos. La versatilidad del compuesto subraya su potencial como un recurso valioso en el avance de la investigación y la tecnología en múltiples disciplinas .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 3’,4’-Difluoro[1,1’-biphenyl]-2-amine are currently unknown

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine . .

Propiedades

IUPAC Name |

2-(3,4-difluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHHGKVFBPGNTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1328096.png)